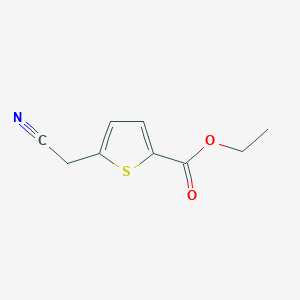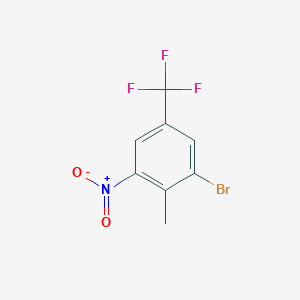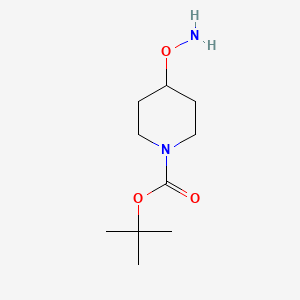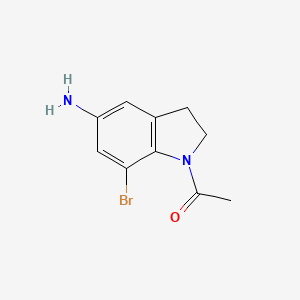
4-Bromo-1-méthoxyisoquinoléine
Vue d'ensemble
Description
4-Bromo-1-methoxyisoquinoline (4-Br-1-MOI) is a synthetic compound that has been studied for its potential applications in the field of medicinal chemistry. It is a member of the isoquinoline family, which is a class of heterocyclic compounds with nitrogen-containing aromatic rings. 4-Br-1-MOI has been studied for its ability to bind to a variety of proteins, receptors, and enzymes, as well as its ability to act as a catalyst in various biochemical reactions. This compound has a variety of potential applications in the medical field, ranging from drug discovery to drug development.
Applications De Recherche Scientifique
Pharmacologie : Synthèse de composés thérapeutiques potentiels
4-Bromo-1-méthoxyisoquinoléine : est explorée en pharmacologie pour son potentiel en tant que précurseur dans la synthèse de composés thérapeutiques. Sa structure est propice aux modifications qui peuvent conduire au développement de nouveaux médicaments avec des profils d'efficacité et de sécurité améliorés .
Synthèse organique : Bloc de construction pour les molécules complexes
En chimie organique, This compound sert de bloc de construction polyvalent. Elle est utilisée pour construire des molécules complexes par le biais de diverses réactions, notamment les réactions de couplage croisé catalysées par le palladium, qui sont essentielles pour créer des composés avec une spécificité et un rendement élevés .
Science des matériaux : Matériaux fonctionnels avancés
Les propriétés uniques du composé sont étudiées en science des matériaux pour le développement de matériaux fonctionnels avancés. Son incorporation dans les polymères et autres matériaux pourrait conduire à des améliorations en termes de durabilité, de flexibilité et d'autres caractéristiques souhaitables .
Chimie analytique : Chromatographie et spectroscopie
This compound : est utilisée en chimie analytique comme composé standard ou de référence dans les méthodes chromatographiques et spectroscopiques. Ses caractéristiques bien définies aident à l'analyse précise des mélanges complexes .
Biochimie : Étude des voies biologiques
En biochimie, ce composé est utilisé pour étudier les voies biologiques. Il peut agir comme un inhibiteur ou un activateur de certains processus biochimiques, aidant ainsi à élucider les mécanismes d'action au sein des systèmes biologiques .
Applications industrielles : Fabrication chimique
Bien qu'elle ne soit pas directement utilisée dans les applications industrielles, This compound est un intermédiaire clé dans la synthèse de divers produits chimiques industriels. Son rôle dans la chaîne de production est crucial pour la fabrication de colorants, de résines et d'autres produits chimiques .
Safety and Hazards
4-Bromo-1-methoxyisoquinoline is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Mécanisme D'action
Target of Action
The primary targets of 4-Bromo-1-methoxyisoquinoline are currently unknown. This compound is primarily used for research and development purposes .
Mode of Action
As a research compound, it may interact with various targets in the cell, leading to a range of potential effects .
Biochemical Pathways
Given its structure, it may interact with various enzymes and receptors, potentially influencing a variety of cellular processes .
Pharmacokinetics
As a research compound, its bioavailability and pharmacokinetic profile would depend on the route of administration and the specific experimental conditions .
Result of Action
As a research compound, its effects would likely depend on the specific experimental conditions and the biological system in which it is used .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of 4-Bromo-1-methoxyisoquinoline . .
Analyse Biochimique
Biochemical Properties
4-Bromo-1-methoxyisoquinoline plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The interaction between 4-Bromo-1-methoxyisoquinoline and these enzymes can lead to the modulation of enzyme activity, affecting the metabolic pathways in which these enzymes are involved . Additionally, this compound may interact with other biomolecules such as nucleic acids, influencing their stability and function.
Cellular Effects
The effects of 4-Bromo-1-methoxyisoquinoline on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is essential for regulating cell growth, differentiation, and apoptosis. By modulating the activity of this pathway, 4-Bromo-1-methoxyisoquinoline can impact gene expression and cellular metabolism . Furthermore, this compound has been observed to affect the expression of certain genes involved in cell cycle regulation, thereby influencing cell proliferation and survival.
Molecular Mechanism
At the molecular level, 4-Bromo-1-methoxyisoquinoline exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with cytochrome P450 enzymes, leading to either inhibition or activation of these enzymes . This interaction can result in changes in the metabolic activity of the cell, affecting the overall cellular function. Additionally, 4-Bromo-1-methoxyisoquinoline may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby altering the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-1-methoxyisoquinoline have been observed to change over time. The stability of this compound is relatively high when stored under appropriate conditions, such as sealed in a dry environment at room temperature . Its degradation can occur over extended periods, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to 4-Bromo-1-methoxyisoquinoline can result in cumulative effects on cellular function, including alterations in cell signaling and gene expression .
Dosage Effects in Animal Models
The effects of 4-Bromo-1-methoxyisoquinoline vary with different dosages in animal models. At lower doses, this compound has been observed to modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, it can lead to adverse effects, including hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in specific tissues, leading to cellular damage and dysfunction . Threshold effects have also been noted, where a certain dosage level is required to elicit a measurable biological response.
Metabolic Pathways
4-Bromo-1-methoxyisoquinoline is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes . These enzymes facilitate the oxidation of the compound, leading to the formation of various metabolites. The interaction with these enzymes can also affect the metabolic flux, altering the levels of other metabolites in the cell. Additionally, 4-Bromo-1-methoxyisoquinoline may interact with cofactors such as NADPH, influencing the overall metabolic activity of the cell .
Transport and Distribution
The transport and distribution of 4-Bromo-1-methoxyisoquinoline within cells and tissues are mediated by specific transporters and binding proteins . These transporters facilitate the uptake of the compound into cells, where it can accumulate in specific compartments. The distribution of 4-Bromo-1-methoxyisoquinoline is influenced by its chemical properties, such as lipophilicity, which affects its ability to cross cellular membranes. Once inside the cell, the compound can interact with various biomolecules, influencing its localization and activity .
Subcellular Localization
The subcellular localization of 4-Bromo-1-methoxyisoquinoline is an important factor in determining its activity and function. This compound has been observed to localize in the endoplasmic reticulum and mitochondria, where it can interact with enzymes and other proteins involved in metabolic processes . The localization is likely mediated by specific targeting signals or post-translational modifications that direct the compound to these organelles. The accumulation of 4-Bromo-1-methoxyisoquinoline in these compartments can lead to localized effects on cellular metabolism and function .
Propriétés
IUPAC Name |
4-bromo-1-methoxyisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-10-8-5-3-2-4-7(8)9(11)6-12-10/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQMVHRXGXCDQEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C2=CC=CC=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70647224 | |
| Record name | 4-Bromo-1-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
746668-73-5 | |
| Record name | 4-Bromo-1-methoxyisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70647224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-1-methoxyisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main application of 4-Bromo-1-methoxyisoquinoline in the context of the provided research?
A1: The research article highlights the use of 4-Bromo-1-methoxyisoquinoline as a key starting material for synthesizing 4-substituted 1(2H)-isoquinolinones. [] This compound undergoes alkyllithium exchange to form a monolithium anion, which can then be reacted with various electrophiles. Subsequent hydrolysis of the resulting product yields the desired 4-substituted 1(2H)-isoquinolinones. [] This method offers a versatile route to access a range of 4-substituted 1(2H)-isoquinolinones with potential applications in medicinal chemistry and materials science.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
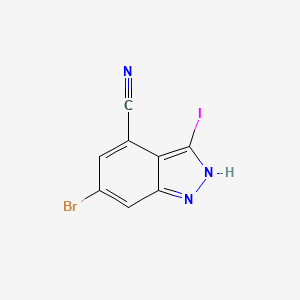
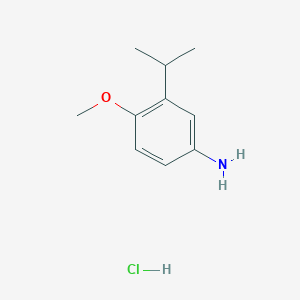
![3-Bromo-4-methoxy-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292616.png)
![3-bromo-7-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292617.png)
![6-Bromo-3-iodo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1292618.png)
![6-bromo-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292619.png)
![6-Bromo-1H-pyrrolo[3,2-c]pyridine-3-carboxylic acid](/img/structure/B1292620.png)
![4-Bromo-7-chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B1292623.png)
